5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Overview
Description
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is a compound known for its sweet, maple, and caramel-like odor. It is an important flavor compound found in various natural sources such as Rubus idaeus (raspberries) and Saccharum officinarum (sugarcane) .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can be synthesized starting from diethyl oxalate through a Grignard reaction followed by condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The reaction conditions vary depending on the base used. Weaker bases like potassium carbonate (K2CO3) lead to self-condensation, while stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) suppress self-condensation and increase the yield of the desired product. In the presence of 3 equivalents of t-BuOK, the compound can be produced with about 90% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl carbon under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furanones.
Scientific Research Applications
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one has various scientific research applications:
Chemistry: Used as a flavor compound in the synthesis of food additives and fragrances.
Biology: Studied for its natural occurrence in plants and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic properties due to its antioxidant activity.
Industry: Used in the production of flavoring agents and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes involved in metabolic pathways, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-hydroxy-4-ethylfuran-2(5H)-one: Similar structure but with different alkyl groups.
5-Ethyl-3-hydroxy-4-propylfuran-2(5H)-one: Similar structure with a propyl group instead of a methyl group.
Uniqueness
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is unique due to its specific odor profile and its occurrence in natural sources like raspberries and sugarcane. Its synthesis and reaction conditions also make it distinct from other similar compounds .
Properties
IUPAC Name |
2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFQZPBIRYFPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(C(=O)O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052441 | |
Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, yellow liquid with a maple, butterscotch odour | |
Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water | |
Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.134-1.144 | |
Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
698-10-2 | |
Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abhexon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J007136N0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
21 °C | |
Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key aroma characteristics of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and where is it found naturally?
A1: This compound possesses a potent aroma described as sweet, maple, caramel-like, and even curry or spicy-like. [, , , , ] It is naturally present in various foods and beverages, including alcohol-free beers, blackberries, distiller's grains from wheat, and Luo Han Guo fruit. [, , , ] Its strong aroma makes it a key contributor to the overall flavor profile of these products.
Q2: Is there a potential environmental impact associated with the use of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in animal feed?
A3: The EFSA assessment suggests a minimal environmental risk at the recommended concentrations, except potentially in fish farming using sea cages. [] Further research may be needed to fully understand its long-term environmental impact and potential bioaccumulation in specific ecosystems.
Q3: Are there efficient methods to synthesize 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in the laboratory?
A5: Yes, a straightforward synthesis method utilizing diethyl oxalate as a starting material has been described. [] This method involves a Grignard reaction followed by a base-catalyzed condensation reaction. [] The choice of base significantly impacts the reaction yield, with strong bases like LDA or t-BuOK favoring the formation of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. []
Q4: What analytical techniques are used to identify and quantify 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in various matrices?
A6: Researchers employ various extraction and analytical methods to study this compound. Common techniques include headspace solid-phase microextraction (HS-SPME), solvent-assisted flavor evaporation (SAFE), simultaneous distillation/extraction, and gas chromatography coupled with olfactometry and mass spectrometry (GC-O/MS). [, , , ] These methods allow for the identification and quantification of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone even at trace levels in complex mixtures.
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